1-(2,2-Diethoxyethyl)-2-fluorobenzene
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Overview
Description
1-(2,2-Diethoxyethyl)-2-fluorobenzene is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethyl group
Preparation Methods
The synthesis of 1-(2,2-Diethoxyethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzaldehyde with diethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2-Diethoxyethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving fluorinated organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,2-Diethoxyethyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-(2,2-Diethoxyethyl)-2-fluorobenzene include:
1-(2,2-Diethoxyethyl)benzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorobenzaldehyde: Contains the fluorine atom but lacks the 2,2-diethoxyethyl group, leading to different applications and reactivity.
Phenylacetaldehyde diethyl acetal: Similar structure but without the fluorine substitution, affecting its chemical behavior and applications
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-3-14-12(15-4-2)9-10-7-5-6-8-11(10)13/h5-8,12H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJUYWODIOTJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=CC=C1F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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